![molecular formula C7H4F3N3 B13028928 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,5-a]pyrimidine core with a trifluoromethyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is often carried out under acidic conditions, which facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another approach involves the use of trifluoroacetic anhydride as a reagent to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis methods have been developed, which involve the use of trifluoroacetamide as a trifluoromethylating agent . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[1,5-a]pyrimidine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, sodium carbonate, and various organic solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor and enhances its activity, leading to increased inhibitory neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the kinase’s activity, thereby reducing inflammation and other related symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.
Imidazo[1,2-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring, similar in structure but with different chemical properties.
Uniqueness
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and industrial applications.
Propriétés
Formule moléculaire |
C7H4F3N3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-11-2-1-3-13(5)6/h1-4H |
Clé InChI |
PSICGXCSXSHQDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=C2C(F)(F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
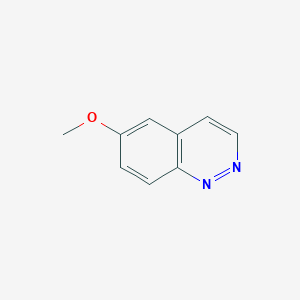
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
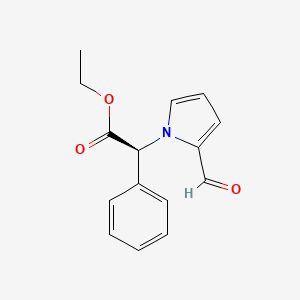
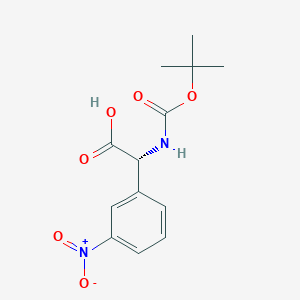
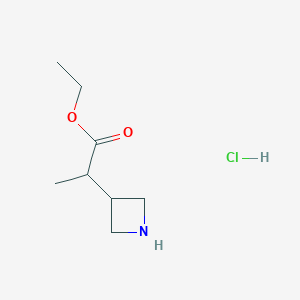
![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)
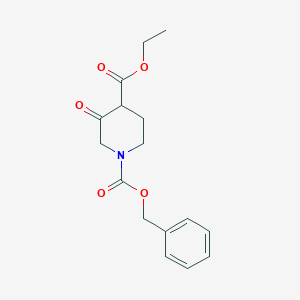

![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
